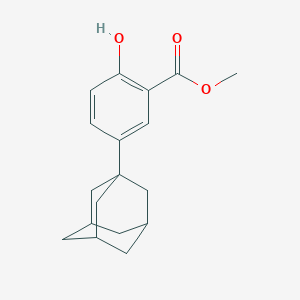

Methyl 5-(1-adamantyl)-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(1-adamantyl)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-17(20)15-7-14(2-3-16(15)19)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13,19H,4-6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRMQGWZTDYHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155091 | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126145-52-6 | |

| Record name | Methyl 2-hydroxy-5-tricyclo[3.3.1.13,7]dec-1-ylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126145-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Biological Target Elucidation

Comprehensive Structure-Activity Relationship (SAR) Analysis

Impact of Benzoate (B1203000) Ring Substitutions on Potency and Selectivity

The substitution pattern on the benzoate ring of salicylate-based compounds is a critical determinant of their pharmacological profile, influencing both potency and selectivity towards biological targets. In the case of Methyl 5-(1-adamantyl)-2-hydroxybenzoate, the bulky and highly lipophilic adamantyl group at the C-5 position is a defining feature.

The introduction of an adamantane (B196018) moiety into various molecular scaffolds is a well-established strategy in medicinal chemistry to enhance lipophilicity. This increased lipophilicity can improve a compound's ability to cross biological membranes, potentially leading to better bioavailability and interaction with intracellular targets. The adamantane cage is also metabolically stable, which can prolong the compound's duration of action.

While specific studies on substitutions on the benzoate ring of this particular molecule are scarce, general principles of salicylate (B1505791) SAR can be applied. The position, size, and electronic nature of substituents can drastically alter activity. For instance, the introduction of electron-withdrawing groups on the phenolic ring of salicylates can increase their potency as analgesic and anti-inflammatory agents. nih.gov Conversely, the addition of other bulky groups could sterically hinder the interaction with a target protein, thereby reducing potency.

The table below illustrates hypothetical modifications to the benzoate ring and their potential impact on biological activity, based on general medicinal chemistry principles.

| Substitution Position | Substituent Type | Predicted Impact on Potency | Predicted Impact on Selectivity | Rationale |

| C-3 or C-4 | Small alkyl group | May increase | May alter | Could enhance binding through hydrophobic interactions. |

| C-3 or C-4 | Halogen (e.g., Cl, F) | May increase | May alter | Can modify electronic properties and membrane permeability. |

| C-3 or C-4 | Bulky group | May decrease | May increase | Potential for steric hindrance at the active site. |

This table is illustrative and based on general principles, not on specific experimental data for Methyl 5-(1-adamantyl)-2-hydroxybenzoate.

Role of the Ester Linkage and Hydroxyl Group in Ligand-Target Interactions

The hydroxyl group is a key feature of all salicylates and is often essential for their biological activity. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the binding sites of target proteins. The acidity of the phenolic hydroxyl group can also be important for its mechanism of action. Acetylation of the hydroxyl group in flavonoids, a related class of phenolic compounds, has been shown to enhance intracellular absorption and persistence, thereby upregulating their anticancer activity. mdpi.com This suggests that modifications to this group can have a profound effect on the molecule's behavior.

The ester linkage in Methyl 5-(1-adamantyl)-2-hydroxybenzoate makes it a prodrug of the corresponding carboxylic acid. Ester groups can be hydrolyzed by esterase enzymes present in the body to release the active carboxylic acid form. This bioconversion can influence the compound's pharmacokinetics, such as its absorption, distribution, and duration of action. The rate of hydrolysis can be affected by the nature of the alcohol and acid moieties. In the case of salicylate esters, the length and branching of the alcohol chain can significantly affect their toxicokinetic properties. nih.gov

The presence of the methyl ester can also impact the compound's lipophilicity and ability to cross cell membranes. Generally, esters are more lipophilic than their corresponding carboxylic acids, which can lead to enhanced absorption.

The interplay between the hydroxyl group and the ester linkage is critical. The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester, influencing the molecule's conformation and its interaction with biological targets.

Identification of Other Potential Molecular Targets and Pathways

Given the structural motifs present in Methyl 5-(1-adamantyl)-2-hydroxybenzoate, several potential molecular targets and pathways can be postulated beyond those traditionally associated with salicylates.

The adamantane moiety is present in several approved drugs with diverse biological activities. For instance, adamantane derivatives have been developed as antiviral agents, anti-inflammatory drugs, and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov The presence of the adamantyl group in Methyl 5-(1-adamantyl)-2-hydroxybenzoate suggests that it could potentially interact with targets of other adamantane-containing drugs.

Salicylates are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that Methyl 5-(1-adamantyl)-2-hydroxybenzoate or its active carboxylic acid metabolite could also exhibit activity against COX-1 and/or COX-2.

Furthermore, compounds containing a phenolic scaffold are known to possess a wide range of biological activities, including antioxidant and anticancer properties. The 2-hydroxybenzoate structure could potentially interact with a variety of enzymes and receptors. For example, some substituted benzimidazole (B57391) derivatives, which share some structural similarities, have been investigated for their analgesic and anti-inflammatory activities. researchgate.net

Computational Chemistry and Structural Biology Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of a compound.

For a novel compound like Methyl 5-(1-adamantyl)-2-hydroxybenzoate, molecular docking would be the first step in identifying potential protein targets. The bulky adamantyl group and the functional 2-hydroxybenzoate moiety would be key determinants of its binding.

In studies of other adamantane-containing compounds, the adamantyl group often serves as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket in the protein's binding site. For instance, in research on adamantane (B196018) derivatives as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, the adamantyl group's orientation within the binding cavity is a critical factor in the compound's inhibitory activity. nih.gov Similarly, the 2-hydroxybenzoic acid portion of the molecule is known to be important for interactions. In studies on inhibitors of SIRT5, a member of the sirtuin family of proteins, the 2-hydroxybenzoic acid moiety is highlighted as a "warhead" for designing selective inhibitors, with its carboxylate and hydroxyl groups forming key hydrogen bonds and electrostatic interactions. nih.gov

Once a plausible binding pose is predicted, the specific interactions between the ligand and the protein's amino acid residues can be analyzed. This is vital for understanding the basis of molecular recognition.

For example, in docking studies of 2-hydroxybenzoic acid derivatives with SIRT5, key interactions were identified with residues such as Arg105 and Tyr102, which form salt bridges and hydrogen bonds with the carboxylate group. nih.gov Other residues like Val221 were found to form hydrogen bonds with the hydroxyl group. nih.gov In the case of Methyl 5-(1-adamantyl)-2-hydroxybenzoate, one could hypothesize similar interactions mediated by its hydroxyl group. The adamantyl group would likely engage in van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine within a hydrophobic pocket.

A detailed analysis of these interactions helps in building a structure-activity relationship (SAR) model, which can guide the chemical modification of the compound to improve its binding affinity and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, simulating the movements of atoms and molecules over time. This allows for an assessment of the stability of the docked pose and any conformational changes that may occur upon binding.

Following molecular docking, an MD simulation would be performed on the predicted complex of Methyl 5-(1-adamantyl)-2-hydroxybenzoate and its target protein. The simulation would reveal whether the initial docked pose is stable over a period of nanoseconds or microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD suggests a stable binding mode.

MD simulations can also capture conformational changes in the protein that are induced by the binding of a ligand. These changes can be subtle, involving the reorientation of side chains in the binding pocket, or more dramatic, involving larger-scale domain movements.

For instance, research on adamantyl-containing ligands has shown that even small chemical modifications can lead to significant reorientations of the ligand within the binding cavity, which in turn can influence the protein's conformation. nih.gov Understanding these induced-fit mechanisms is crucial, as they can affect the protein's function and the ligand's efficacy. An MD simulation of Methyl 5-(1-adamantyl)-2-hydroxybenzoate would be instrumental in revealing any such allosteric effects on its target protein.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known protein structure, or as a complementary approach, pharmacophore modeling can be employed. A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect.

For Methyl 5-(1-adamantyl)-2-hydroxybenzoate, a pharmacophore model would likely include a hydrophobic feature representing the adamantyl group, a hydrogen bond donor and acceptor for the hydroxyl group, and a hydrogen bond acceptor for the ester group. This model could then be used to screen large virtual libraries of compounds to identify other molecules with a similar pharmacophoric pattern that might have similar biological activity.

This ligand-based approach is a cornerstone of drug design and has been successfully applied to adamantane-containing compounds. nih.govnih.gov By comparing the features of a series of active and inactive molecules, a predictive pharmacophore model can be developed and refined, guiding the synthesis of new and more potent analogs.

Elucidation of Essential Pharmacophoric Features for Biological Activity

The biological activity of adamantane-containing molecules is intrinsically linked to a set of key structural features, known as a pharmacophore. For ligands targeting receptors like the sigma-2 receptor or enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a common pharmacophore model has been identified. This model generally consists of a bulky, lipophilic adamantane cage, a central aromatic or heterocyclic scaffold, and strategically positioned hydrogen bond donors and acceptors.

The adamantane moiety itself is a crucial hydrophobic (HY) feature. Its rigid and voluminous structure can anchor the ligand in a hydrophobic pocket within the active site of a target protein, enhancing binding affinity. For instance, in the context of sigma-2 receptor ligands, a pharmacophore model includes a hydrophobic region, an aromatic ring, a hydrogen-bond-acceptor, and a positive ionizable feature. nih.gov Similarly, for 11β-HSD1 inhibitors, the adamantane group interacts with key hydrophobic residues. nih.govnih.gov The salicylic (B10762653) acid portion of Methyl 5-(1-adamantyl)-2-hydroxybenzoate provides the necessary hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen of the ester), as well as the aromatic system, fulfilling the typical requirements of this pharmacophoric model.

Quantum Mechanical Studies (e.g., Density Functional Theory, Natural Bond Orbital, Molecular Electrostatic Potential)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like Methyl 5-(1-adamantyl)-2-hydroxybenzoate. These studies provide deep insights into the molecule's electronic structure, reactivity, and conformational stability, which are not influenced by crystal packing forces. nih.govresearchgate.net

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net In studies of related adamantane-triazole compounds, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energies. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum mechanical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. Negative potential regions (typically colored red or orange) indicate areas rich in electrons and are susceptible to electrophilic attack, often corresponding to hydrogen bond acceptors. researchgate.net Conversely, positive potential regions (colored blue) are electron-deficient and represent hydrogen bond donor sites. researchgate.net For a molecule like Methyl 5-(1-adamantyl)-2-hydroxybenzoate, the MEP would likely show a negative potential around the carbonyl oxygen and hydroxyl oxygen, and positive potentials near the hydroxyl hydrogen.

Table 1: Representative Frontier Molecular Orbital Data for a Related Adamantane Derivative (Data shown is for 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole for illustrative purposes)

| Parameter | Energy (eV) | Description |

| E (HOMO) | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E (LUMO) | -1.02 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.43 | Indicates high chemical stability and low reactivity. |

This table is generated based on findings from related compounds to illustrate the type of data obtained from DFT studies. nih.govresearchgate.net

Analysis of Intramolecular Interactions and Conformational Preferences

DFT calculations are also employed to determine the most stable three-dimensional shape (conformation) of a molecule in a gaseous phase, free from crystal lattice constraints. researchgate.net This analysis often reveals the presence of intramolecular interactions, such as hydrogen bonds, that stabilize a particular conformation. nih.gov In adamantane-linked N-Mannich bases, weak intramolecular C–H⋯O interactions have been identified that influence the molecule's final structure. nih.gov For Methyl 5-(1-adamantyl)-2-hydroxybenzoate, a strong intramolecular hydrogen bond is expected between the hydroxyl group at position 2 and the carbonyl oxygen of the methyl ester at position 1. This interaction would significantly restrict the rotational freedom of the ester group and contribute to the planarity of the salicylate (B1505791) ring system.

In Vitro Receptor Binding Studies and Radioligand Assays

Based on studies of structurally similar compounds, Methyl 5-(1-adamantyl)-2-hydroxybenzoate is a candidate for interaction with several biological targets, most notably the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases. nih.gov

Affinity and Selectivity Profiling with Relevant Biological Receptors

In vitro assays are essential for determining the binding affinity (how strongly a ligand binds) and selectivity (how specific that binding is) of a compound for its target receptors. Affinity is often reported as an IC₅₀ value (the concentration of a compound required to inhibit 50% of the target's activity) or a Kᵢ value (the inhibition constant). Selectivity is assessed by comparing the affinity of the compound for its primary target versus other related receptors, such as 11β-HSD2. nih.gov

Studies on a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have demonstrated significant inhibitory activity against 11β-HSD1, with some compounds showing over 50% inhibition at a concentration of 10 µM. nih.gov The most active compounds in that series exhibited IC₅₀ values comparable to known inhibitors, while showing much lower activity against the 11β-HSD2 isoform, indicating good selectivity. nih.gov

Table 2: In Vitro Inhibitory Activity of Structurally Related Adamantane Compounds against 11β-HSD Isoforms (Data is for representative 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives)

| Compound | 11β-HSD1 % Inhibition (at 10 µM) | 11β-HSD2 % Inhibition (at 10 µM) | 11β-HSD1 IC₅₀ (µM) |

| 3i | 82.82% | 44.71% | 5.21 |

| 3j | 70.36% | 36.43% | 8.19 |

| Carbenoxolone (Ref.) | 85.34% | 79.12% | 2.15 |

This table showcases representative data from in vitro studies on related adamantane derivatives to illustrate affinity and selectivity profiling. nih.gov

Characterization of Competitive and Non-Competitive Binding Mechanisms

Molecular docking simulations, a key computational tool, help to elucidate the binding mechanism of a ligand at the active site of a receptor. nih.govnih.gov By predicting the preferred binding pose and the specific intermolecular interactions, these studies can suggest whether a compound acts as a competitive or non-competitive inhibitor. For adamantane-based inhibitors of 11β-HSD1, docking studies have shown that the ligands bind within the enzyme's active site, in a similar orientation to the co-crystallized native ligand. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues, such as Ser170 and Tyr183, and hydrophobic interactions between the adamantane cage and nonpolar residues. nih.gov This mode of binding, where the inhibitor occupies the same site as the natural substrate, is characteristic of a competitive binding mechanism.

Crystallographic Analysis of Related Adamantyl-Containing Compounds

The adamantane moiety, a rigid and bulky hydrocarbon cage, is a fascinating structural motif in medicinal and materials chemistry. Its incorporation into molecular frameworks significantly influences their three-dimensional conformation, solid-state packing, and ultimately, their physical and biological properties. While a specific crystallographic analysis for Methyl 5-(1-adamantyl)-2-hydroxybenzoate is not publicly available, extensive X-ray diffraction studies on structurally related adamantyl-containing compounds provide profound insights into the likely structural characteristics of this molecule. These studies collectively demonstrate how the lipophilic and sterically demanding nature of the adamantyl group governs molecular geometry and intermolecular interactions in the crystalline state.

A study on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, which share the adamantyl and benzoate (B1203000) features with Methyl 5-(1-adamantyl)-2-hydroxybenzoate, showed that these molecules predominantly adopt a synclinal conformation. nih.govdoaj.orgresearchgate.net This conformation is characterized by specific torsion angles that dictate the spatial relationship between the adamantane and benzoate groups. The data suggests that the bulky adamantyl group forces a bent geometry rather than a more linear one. nih.govresearchgate.net This is a crucial insight, suggesting that Methyl 5-(1-adamantyl)-2-hydroxybenzoate likely also exhibits a non-planar, folded three-dimensional structure.

Furthermore, the presence of the adamantyl moiety often leads to a "looser-packed crystal packing system" when compared to analogous compounds without this group. nih.govdoaj.org The cage-like structure prevents efficient, dense packing, creating voids and channels within the crystal lattice. This is a direct consequence of its shape, which does not lend itself to the close-packing arrangements typical of flatter, more flexible molecules. Analysis of adamantane-sulfonamide derivatives also highlights significant conformational flexibility in the bridge connecting the adamantane cage to the phenyl ring, further complicating the packing architecture. rsc.org

Intermolecular interactions are key to understanding the crystal packing. In many adamantyl-containing compounds, non-classical interactions play a dominant role. Due to the abundance of C-H bonds, C-H···π interactions are frequently observed, where the hydrogen atoms of the adamantane cage interact with the electron-rich aromatic rings of adjacent molecules. nih.govnih.gov For instance, in 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, these C-H···π interactions link molecules in a head-to-tail fashion, forming distinct chains. nih.gov These chains are then further organized by π–π stacking interactions between the aromatic rings. nih.gov

In more complex systems, such as 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl} piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, a detailed Hirshfeld surface analysis revealed that H···H, F···H, and S···H contacts are the most significant intermolecular interactions, collectively governing the crystal packing. csic.es This type of analysis underscores that while the adamantane group is largely non-polar, subtle van der Waals forces and weak hydrogen bonds involving its surface hydrogens are critical in stabilizing the crystal structure.

The table below summarizes crystallographic data for a representative related adamantyl-containing compound, illustrating the typical parameters determined in such analyses.

| Parameter | Value |

|---|---|

| Compound Name | 5-(adamantan-1-yl)-3- [(4-{[2-(trifluoromethyl)phenyl]-methyl} piperazin-1-yl)methyl]-1,3,4-oxadiazole- 2(3H)-thione |

| Chemical Formula | C25H31F3N4OS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7323(1) |

| b (Å) | 15.4999(2) |

| c (Å) | 23.7905(4) |

| β (°) | 93.037(2) |

| Volume (ų) | 2479.05(6) |

| Z (Molecules/Unit Cell) | 4 |

Table 1. Crystallographic data for a related adamantane-containing compound. csic.es

The dihedral angle between different ring systems within a molecule is another critical structural parameter. In adamantyl derivatives containing both an adamantane cage and an aromatic ring, the two moieties are typically not coplanar. For example, in one 1,2,4-triazole (B32235) derivative, the phenyl ring is almost perpendicular to the triazole ring, with a dihedral angle of 89.5(2)°. nih.gov In a 1,3,4-oxadiazole (B1194373) derivative, the angle between the benzene (B151609) and oxadiazole rings is more acute at 10.44(8)°. nih.gov For Methyl 5-(1-adamantyl)-2-hydroxybenzoate, a significant dihedral angle between the plane of the benzoate ring and the adamantane group is expected, driven by steric hindrance.

The table below presents the torsion angles for a series of adamantyl benzoate derivatives, which provide insight into the conformational preferences imparted by the adamantyl group.

| Compound ID | Substituent on Benzene Ring | Torsion Angle C13—O1—C12—C11 (°) |

|---|---|---|

| 2a | 2-Chlorobenzene | -78.29, 81.39 |

| 2b | 3-Chlorobenzene | 73.10 |

| 2f | 2-Methylbenzene | -76.09, 77.77 |

| 2g | 3-Methylbenzene | -72.91 |

| 2i | 2-Methoxybenzene | -86.12, -79.34 |

| 2j | 3-Methoxybenzene | -75.05 |

| 2n | 4-Nitrobenzene | 73.57 |

Table 2. Torsion angles in 2-(adamantan-1-yl)-2-oxoethyl benzoate derivatives, illustrating the prevalence of the synclinal conformation. nih.govresearchgate.net

Future Research Directions and Therapeutic Potential

Optimization of Potency and Selectivity through Rational Design

Rational drug design, guided by an understanding of the target structure and the compound's structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. nih.govdrugdiscoverychemistry.com For Methyl 5-(1-adamantyl)-2-hydroxybenzoate, future research will likely focus on systematic modifications to enhance its potency against specific biological targets while minimizing off-target effects.

Key to this endeavor is a thorough understanding of the SAR of both the salicylate (B1505791) and adamantyl portions of the molecule. For salicylate derivatives, substitutions on the aromatic ring and modifications of the carboxyl and hydroxyl groups can significantly impact activity. pharmacy180.comyoutube.comnih.gov For instance, halogen substitution on the aromatic ring has been shown to enhance the potency of salicylates. pharmacy180.com The adamantyl group, known for its rigid and lipophilic nature, can be strategically modified to improve target binding and pharmacokinetic properties. nih.goviris-biotech.depublish.csiro.au

Table 1: Potential Modifications for Rational Design

| Molecular Scaffold | Potential Modification Site | Rationale for Modification |

| Salicylate Ring | Position 3, 4, 6 | Introduce small alkyl or halogen groups to probe steric and electronic effects on target binding. |

| Phenolic Hydroxyl Group | Convert to ether or ester to modulate hydrogen bonding capacity and metabolic stability. | |

| Carboxyl Group | Convert to amide or other bioisosteres to alter acidity and interaction with target residues. nih.gov | |

| Adamantyl Cage | Bridgehead Positions | Introduce polar or charged groups to improve solubility and explore new interactions. |

| Secondary Carbons | Functionalization to investigate the impact on metabolic stability and target engagement. nih.gov |

Structure-based drug design, utilizing techniques like X-ray crystallography and computational modeling, will be instrumental. By elucidating the binding mode of Methyl 5-(1-adamantyl)-2-hydroxybenzoate within its target protein, researchers can design modifications that optimize interactions with key amino acid residues, thereby enhancing potency and selectivity. nih.gov

Development of Novel Analogues with Improved Biological Profiles

Building upon the insights gained from rational design, the synthesis and evaluation of novel analogues of Methyl 5-(1-adamantyl)-2-hydroxybenzoate will be a critical next step. The goal is to develop compounds with superior biological profiles, including enhanced efficacy, better metabolic stability, and improved pharmacokinetic properties. nih.govnih.gov

One promising approach is the use of bioisosteric replacements for the adamantyl group. While adamantane (B196018) offers advantages in terms of lipophilicity and rigidity, it can sometimes lead to poor solubility or rapid metabolism. nih.govnih.gov Replacing the adamantyl cage with other bulky, lipophilic groups, such as bicyclo[2.2.2]octane or cubane, could yield analogues with improved solubility and metabolic stability while retaining or even enhancing biological activity. nih.govescholarship.org

Furthermore, the synthesis of a library of analogues with diverse substitutions on both the salicylate and adamantyl moieties will be crucial for exploring a wider chemical space and identifying compounds with optimal therapeutic properties. mdpi.comresearchgate.net Techniques like parallel synthesis can be employed to efficiently generate a large number of derivatives for high-throughput screening.

Table 2: Examples of Potential Novel Analogues

| Analogue Name | Structural Modification | Potential Advantage |

| Methyl 5-(bicyclo[2.2.2]octan-1-yl)-2-hydroxybenzoate | Replacement of adamantyl with bicyclo[2.2.2]octane | Potentially improved solubility and metabolic profile. nih.gov |

| Ethyl 5-(1-adamantyl)-2-hydroxybenzoate | Ester modification | Altered pharmacokinetic properties and potential for prodrug strategy. |

| 5-(1-Adamantyl)-2-hydroxybenzamide | Carboxyl group modification | Changes in acidity and potential for new target interactions. nih.gov |

| Methyl 5-(3-hydroxy-1-adamantyl)-2-hydroxybenzoate | Adamantyl functionalization | Improved solubility and potential for new hydrogen bonding interactions. nih.gov |

Advanced Mechanistic Investigations to Elucidate Target Interactions

A deep understanding of how Methyl 5-(1-adamantyl)-2-hydroxybenzoate interacts with its biological targets at a molecular level is paramount for its development as a therapeutic agent. Advanced mechanistic investigations will be necessary to fully characterize these interactions.

Techniques such as photoaffinity labeling and the use of chemical probes can be employed to identify and validate the direct binding targets of the compound within a cellular context. rsc.orgnih.govrsc.orgnih.gov By attaching a photoreactive group and a reporter tag to the molecule, researchers can covalently crosslink it to its target protein upon UV irradiation, allowing for subsequent identification by mass spectrometry. nih.gov

Exploration of New Therapeutic Applications Beyond Current Findings

The unique physicochemical properties conferred by the adamantyl group suggest that Methyl 5-(1-adamantyl)-2-hydroxybenzoate and its derivatives may have therapeutic applications beyond those of traditional salicylates. nih.govpublish.csiro.aumdpi.com Future research should explore a broad range of potential therapeutic areas.

Given the known anti-inflammatory properties of salicylates and the ability of adamantane to modulate various biological pathways, this compound could be investigated for its efficacy in treating chronic inflammatory diseases, neurodegenerative disorders, and certain types of cancer. nih.govnih.gov The lipophilicity of the adamantyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) disorders. iris-biotech.de

High-throughput screening of the compound and its analogues against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel and unexpected therapeutic activities. nih.gov This approach, often referred to as drug repositioning or target discovery, can accelerate the identification of new clinical applications.

Integration of Experimental and Computational Approaches for Accelerated Drug Discovery

The synergy between experimental and computational methods is a powerful paradigm for accelerating the drug discovery process. nih.govnih.gov For Methyl 5-(1-adamantyl)-2-hydroxybenzoate, an integrated approach will be essential for efficient and effective development.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can be used to build predictive models that correlate the chemical structures of analogues with their biological activities. nih.govresearchgate.netmonash.edu These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest probability of being active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Fragment-based drug discovery (FBDD) is another approach where computational and experimental methods are closely intertwined. drugdiscoverychemistry.comtechnologynetworks.com By studying the binding of small molecular fragments that correspond to different parts of Methyl 5-(1-adamantyl)-2-hydroxybenzoate, researchers can gain a detailed understanding of the key interactions and then computationally assemble these fragments to design novel, high-affinity ligands.

The use of "click chemistry" can facilitate the rapid synthesis of diverse analogues by reliably joining molecular building blocks, including modified adamantane scaffolds. researchgate.netnih.govspringernature.comnih.gov This modular approach, combined with computational design, allows for the efficient exploration of chemical space and the swift optimization of lead compounds.

By embracing this integrated strategy, the journey of Methyl 5-(1-adamantyl)-2-hydroxybenzoate from a promising chemical entity to a potential therapeutic agent can be significantly streamlined and its full clinical potential realized.

Q & A

Q. Key Conditions :

- Solvent : Absolute alcohol or DMF for reflux.

- Catalysts : Sodium metabisulfite (Na₂S₂O₅) for cyclization reactions .

- Reaction Time : 4–15 hours under reflux, monitored by TLC .

Basic: Which spectroscopic techniques are prioritized for characterizing Methyl 5-(1-adamantyl)-2-hydroxybenzoate?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify adamantyl protons (δ 1.6–2.1 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm). The hydroxyl proton may appear as a broad singlet (~δ 10–12 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and adamantyl carbons (δ 25–45 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detect O–H (3200–3500 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C–C stretches .

Advanced: How does the 1-adamantyl group influence lipophilicity and pharmacological activity?

Q. Methodological Answer :

- Lipophilicity Enhancement : Adamantyl substitution increases logP by ~2–3 units compared to non-adamantyl analogs, improving membrane permeability .

- Biological Impact :

- Antimicrobial Activity : Adamantyl derivatives show 2–4× higher potency against Gram-positive bacteria (e.g., S. aureus) due to enhanced cellular uptake .

- Anti-inflammatory Efficacy : In carrageenan-induced rat paw edema models, adamantyl-bearing compounds exhibit dose-dependent inhibition (e.g., 40–60% at 50 mg/kg) .

Table 1 : Comparative Bioactivity of Adamantyl vs. Non-Adamantyl Analogs

| Compound | MIC (μg/mL) S. aureus | Anti-inflammatory Efficacy (% Inhibition) |

|---|---|---|

| Adamantyl derivative | 3.12 | 58 |

| Des-adamantyl analog | 12.5 | 22 |

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy?

Q. Methodological Answer :

- Structural Variations : Test derivatives with modified substituents (e.g., S- vs. N-alkylation) to identify critical functional groups .

- Experimental Design :

- Standardized Assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability.

- Control Strains : Include reference strains (e.g., C. albicans ATCC 90028) to validate results .

- Data Analysis : Perform statistical meta-analysis (e.g., ANOVA) to account for concentration-dependent effects .

Basic: What storage conditions ensure stability of Methyl 5-(1-adamantyl)-2-hydroxybenzoate?

Q. Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (silica gel) in storage cabinets.

- Light Sensitivity : Protect from UV light by using amber glass vials .

Advanced: How to design SAR studies for evaluating functional group contributions?

Q. Methodological Answer :

Analog Synthesis :

- Replace the hydroxyl group with methoxy or acetyloxy.

- Substitute adamantyl with cyclohexyl or tert-butyl groups .

Assay Selection :

- Antimicrobial : Broth microdilution (CLSI M07-A10).

- Anti-inflammatory : COX-2 inhibition ELISA or NF-κB reporter assays .

Data Correlation :

- Use computational tools (e.g., Molinspiration) to calculate logP and polar surface area.

- Corrogate bioactivity with steric/electronic parameters via QSAR models .

Basic: What in vitro models assess anti-inflammatory potential?

Q. Methodological Answer :

- Cell-Based :

- RAW 264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression .

- Enzymatic : COX-1/COX-2 inhibition assays using purified enzymes .

- Ex Vivo : Human whole blood assays to quantify prostaglandin E₂ (PGE₂) reduction .

Advanced: Which computational methods predict target binding affinity?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial FabH or fungal CYP51 .

- MD Simulations : GROMACS for assessing adamantyl group stability in lipid bilayers .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., ester carbonyl) using Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.